Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl-
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Overview
Description
Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl-: is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxy, methoxy, and methyl groups on the benzene ring. This compound is also known by other names such as 6-Formyl-2-methoxyphenol and 6-Formylguaiacol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- can be achieved through various methods. One common approach involves the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) followed by formylation. The reaction conditions typically involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is one such method, where the starting materials are subjected to a series of reduction and coupling steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antioxidant properties and its role in cellular redox reactions .
Medicine: The compound has been investigated for its antifungal activity, particularly in disrupting fungal antioxidation systems, making it a potential candidate for antifungal drug development .
Industry: In the industrial sector, Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism by which Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- exerts its effects involves its interaction with cellular redox systems. It acts as a redox-active compound, disrupting the balance of reactive oxygen species (ROS) within cells. This disruption can lead to oxidative stress, which is detrimental to fungal cells, thereby exhibiting antifungal properties .
Comparison with Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Shares similar structural features but lacks the methyl group at the 6-position.
2-Hydroxy-4-methoxybenzaldehyde: Similar in structure but with different positioning of the hydroxy and methoxy groups.
2-Hydroxy-3-isopropyl-6-methylbenzaldehyde: Contains an isopropyl group instead of a methoxy group.
Uniqueness: Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups in ortho positions relative to the formyl group enhances its ability to participate in redox reactions and electrophilic aromatic substitution .
Properties
CAS No. |
143261-05-6 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-8(12-2)9(11)7(6)5-10/h3-5,11H,1-2H3 |
InChI Key |
JSUZGSNOUSLQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)O)C=O |
Origin of Product |
United States |
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